molecular formula C11H11F13O2 B14279584 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol CAS No. 134298-52-5

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol

Cat. No.: B14279584
CAS No.: 134298-52-5
M. Wt: 422.18 g/mol
InChI Key: AQUZYAPCSLULGO-UHFFFAOYSA-N
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Description

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol is a fluorinated diol compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol typically involves the fluorination of undecane-1,4-diol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into other functional groups, such as alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential in creating biocompatible materials for medical devices.

    Industry: Utilized in the production of high-performance coatings and lubricants due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s hydrophobicity and resistance to degradation. These properties allow it to interact with various molecular targets and pathways, making it useful in applications that require stability and resistance to harsh conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol offers a unique combination of high fluorine content and diol functionality. This makes it particularly valuable in applications requiring both hydrophobicity and the ability to form hydrogen bonds.

Properties

CAS No.

134298-52-5

Molecular Formula

C11H11F13O2

Molecular Weight

422.18 g/mol

IUPAC Name

6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecane-1,4-diol

InChI

InChI=1S/C11H11F13O2/c12-6(13,4-5(26)2-1-3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2

InChI Key

AQUZYAPCSLULGO-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CO

Origin of Product

United States

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